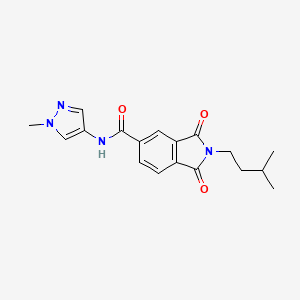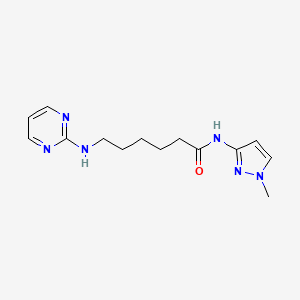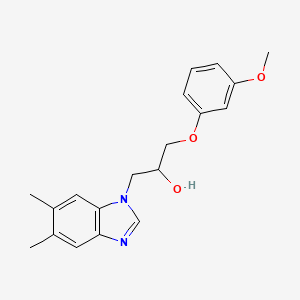![molecular formula C19H24ClN3O3S B12165014 3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one](/img/structure/B12165014.png)
3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic, piperazine, and pyrrole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one typically involves multiple steps:
Formation of the 4-chlorophenyl intermediate: This can be achieved through the chlorination of a suitable phenyl precursor.
Piperazine ring formation: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the methylsulfonyl group: This step involves the sulfonation of the piperazine ring using methylsulfonyl chloride.
Pyrrole ring formation: The pyrrole ring is synthesized through a cyclization reaction.
Final coupling: The final product is obtained by coupling the pyrrole and piperazine intermediates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution on the aromatic ring can produce various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in the body, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-1-piperazinyl-4-(1H-pyrrol-1-yl)butan-1-one: Lacks the methylsulfonyl group.
3-(4-methylphenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one: Has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
- The presence of both the methylsulfonyl group and the chlorine atom on the phenyl ring makes 3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity.
特性
分子式 |
C19H24ClN3O3S |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)-4-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C19H24ClN3O3S/c1-27(25,26)23-12-10-22(11-13-23)19(24)14-17(15-21-8-2-3-9-21)16-4-6-18(20)7-5-16/h2-9,17H,10-15H2,1H3 |
InChIキー |
FIZYOECNXOFREG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B12164954.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12164962.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide](/img/structure/B12164973.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164984.png)

![ethyl 4-(2-chlorophenyl)-2-{[(E)-(dimethylamino)methylidene]amino}thiophene-3-carboxylate](/img/structure/B12164998.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12165007.png)
![(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165022.png)
![methyl 2-(2'-cyclohexyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate](/img/structure/B12165029.png)
![2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12165034.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3-methoxyphenyl)thiazol-4-yl)acetamide](/img/structure/B12165042.png)
